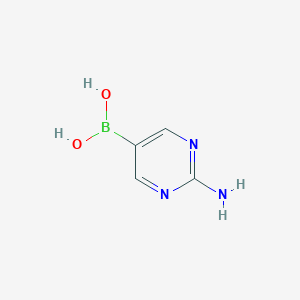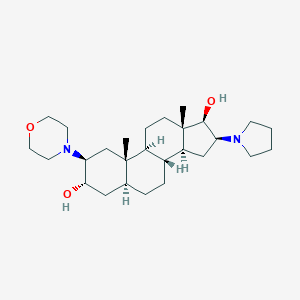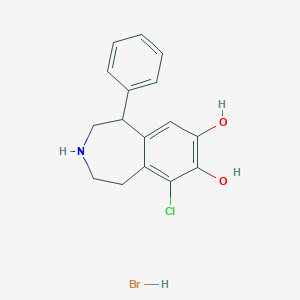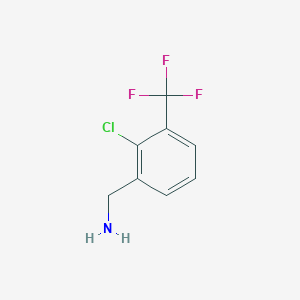
(2-Ethyl-4-methoxyphenyl)boronic acid
概要
説明
“(2-Ethyl-4-methoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 342899-07-4. It has a molecular weight of 180.01 and its linear formula is C9H13BO3 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of “(2-Ethyl-4-methoxyphenyl)boronic acid” is represented by the linear formula C9H13BO3 . This indicates that the molecule is composed of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 3 oxygen atoms.Chemical Reactions Analysis
Boronic acids, including “(2-Ethyl-4-methoxyphenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction where the coupling partners are a boronic acid and a halide, catalyzed by a palladium (0) complex .Physical And Chemical Properties Analysis
“(2-Ethyl-4-methoxyphenyl)boronic acid” is a solid at room temperature. It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
(2-Ethyl-4-methoxyphenyl)boronic acid: is widely used in the Suzuki-Miyaura cross-coupling reaction, a prominent method for forming carbon-carbon bonds . This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst.
Medicinal Chemistry: Drug Development
In medicinal chemistry, boronic acids are integral to the development of new therapeutic agents . They serve as intermediates in the synthesis of various drugs and can be used to create boron-containing compounds, which are of interest for their potential biological activity and as agents in boron neutron capture therapy.
Material Science: Polymer Synthesis
Boronic acids, including (2-Ethyl-4-methoxyphenyl)boronic acid , are utilized in the synthesis of polymers. They can be incorporated into polymeric chains to create materials with specific properties, such as sensitivity to glucose or other diols, which is valuable in the development of responsive or smart materials .
Environmental Science: Sensing Applications
In environmental science, boronic acids are employed in the detection of various substances due to their ability to form reversible covalent bonds with diols and other Lewis bases. This property is harnessed in the design of sensors for monitoring environmental pollutants and other analytes .
Analytical Chemistry: Chromatography and Electrophoresis
(2-Ethyl-4-methoxyphenyl)boronic acid: can be used in analytical chemistry techniques such as chromatography and electrophoresis. It can interact with glycated molecules, aiding in their separation and analysis, which is crucial for understanding complex biological samples .
Biochemistry: Protein Studies
In biochemistry, boronic acids are applied in protein studies for labeling, purification, and quantitation. They can selectively bind to cis-diols in sugars, which is useful in glycoprotein research and other areas where specific interactions with carbohydrates are needed .
Agriculture: Plant Research
Boronic acids are also significant in agricultural research. They can be used to study the role of boron in plant development and to investigate the mechanisms of boron uptake and transport in crops .
Pharmaceuticals: Controlled Release Systems
Lastly, in the pharmaceutical industry, boronic acids are explored for their potential in controlled release systems. Their reversible binding to diols can be exploited to create drug delivery systems that respond to the presence of specific biological molecules, enabling targeted therapy .
Safety and Hazards
“(2-Ethyl-4-methoxyphenyl)boronic acid” is classified under the GHS07 hazard class. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
将来の方向性
Boronic acids, including “(2-Ethyl-4-methoxyphenyl)boronic acid”, have been widely used in various fields of scientific research and production of fine chemicals, such as pharmaceuticals, pesticides, and advanced materials . Their use in Suzuki-Miyaura coupling reactions is particularly notable . Future research may focus on developing new boronic acid reagents with properties tailored for specific reaction conditions .
作用機序
Target of Action
The primary target of (2-Ethyl-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (2-Ethyl-4-methoxyphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
These compounds are only marginally stable in water, which could impact their bioavailability .
Result of Action
The primary result of the action of (2-Ethyl-4-methoxyphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of complex organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action, efficacy, and stability of (2-Ethyl-4-methoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the environmental pH can significantly impact the stability and reactivity of the compound . Additionally, the compound’s reactivity can be catalyzed by ethers .
特性
IUPAC Name |
(2-ethyl-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTURCRYQLGBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467706 | |
| Record name | (2-ethyl-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
342899-07-4 | |
| Record name | (2-ethyl-4-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)



![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

